4-Methylidene-5-oxohexanal
Description
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4-methylidene-5-oxohexanal |
InChI |
InChI=1S/C7H10O2/c1-6(7(2)9)4-3-5-8/h5H,1,3-4H2,2H3 |
InChI Key |
NRFYIUGJUFIYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)CCC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylidene 5 Oxohexanal
Enantioselective and Diastereoselective Synthesis of Chiral Analogs
The synthesis of chiral analogs of 4-methylidene-5-oxohexanal, a molecule featuring multiple prochiral centers and functional groups, presents a significant challenge that can be addressed through modern asymmetric synthesis methodologies. Achieving control over the absolute and relative stereochemistry is paramount for applications in fields such as pharmacology and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties. wikipedia.org The strategic placement of stereocenters within the carbon framework of this compound analogs can be accomplished using asymmetric catalysis, chiral auxiliaries, or diastereoselective cycloaddition reactions.
Asymmetric Catalysis in the Creation of Stereocenters
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. researchgate.netnih.gov For the synthesis of chiral analogs of this compound, organocatalysis represents a particularly relevant approach. Chiral amines, such as proline and its derivatives, can activate carbonyl compounds by forming chiral enamines or iminium ions, facilitating a variety of stereoselective transformations. wikipedia.orgnih.gov
For instance, an asymmetric Michael addition to an α,β-unsaturated precursor could establish a stereocenter at the C3 position. Similarly, an asymmetric aldol (B89426) reaction between a ketone and an aldehyde, mediated by a chiral catalyst, could be employed to construct the carbon backbone while simultaneously setting the stereochemistry of the resulting β-hydroxy ketone, a direct precursor to the 5-oxo moiety. nih.gov Chiral imidazolidinone catalysts, for example, have been shown to be highly effective in activating α,β-unsaturated aldehydes for enantioselective reactions. nih.gov The development of chiral aldehyde catalysis, particularly using BINOL-derived aldehydes, provides a sophisticated tool for the direct asymmetric α-functionalization of N-unprotected amino esters, a strategy that could be adapted for creating complex chiral building blocks for the target molecule. researchgate.netnih.gov
| Catalyst Type | Example Reaction | Substrate Class | Typical Enantiomeric Excess (ee) | Reference |
| Proline | Aldol Reaction | Aldehydes + Ketones | 60-70% | wikipedia.org |
| Chiral Imidazolidinone | Aza-Michael Reaction | α,β-Unsaturated Aldehydes | High | nih.gov |
| C₂-Symmetric Diphenylpyrrolidine | α-Bromination | Aldehydes | Up to 96% | rsc.org |
| Chiral BINOL Aldehyde | α-Functionalization | N-unprotected Amino Esters | Good to Excellent | nih.gov |
| Chiral Lewis Bases | Asymmetric Allylation | Aldehydes | Not Specified | acs.org |
Chiral Auxiliary-Mediated Approaches to Induce Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This methodology offers a reliable and predictable way to control stereochemistry.
In the context of synthesizing chiral analogs of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor. youtube.com Subsequent enolization and reaction with an electrophile would proceed with high diastereoselectivity due to the steric influence of the auxiliary, which blocks one face of the enolate. wikipedia.orgyoutube.com For example, an aldol reaction using an auxiliary-bound enolate can establish two new stereocenters with a predictable relative and absolute configuration. youtube.com Another common strategy involves using pseudoephedrine as a chiral auxiliary to form an amide, which then directs the stereoselective alkylation at the α-position. wikipedia.org The auxiliary is subsequently cleaved to reveal the chiral product. wikipedia.org
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Key Feature | Reference |
| Evans Oxazolidinones | Asymmetric Aldol Reactions | Steric hindrance from the substituent on the oxazolidinone ring directs the approach of the electrophile. | Forms a chelated, rigid transition state, leading to high diastereoselectivity. | youtube.com |
| Pseudoephedrine | Asymmetric α-Alkylation | The methyl group on the auxiliary directs the configuration of the addition product, which forms syn to the methyl and anti to the hydroxyl group. | The auxiliary can be removed by cleaving the amide bond. | wikipedia.org |
| 8-Phenylmenthol | General Asymmetric Synthesis | Steric blocking of one face of the reactant. | One of the earliest developed chiral auxiliaries. | wikipedia.org |
| Sulfur-based Auxiliaries | Michael Additions, Aldol Reactions | Formation of chiral sulfinimines or other sulfur-containing intermediates. | Useful for a variety of stereoselective transformations. | sigmaaldrich.com |
Diastereoselective Induction in Cycloaddition Processes
Cycloaddition reactions are powerful tools for constructing cyclic molecules, often creating multiple stereocenters in a single, highly controlled step. The stereochemical outcome of these reactions can be directed by the existing stereochemistry of the reactants, leading to the formation of specific diastereomers. This approach is particularly useful for synthesizing cyclic analogs of this compound.
A prominent example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring (a cyclohexenone). wikipedia.org When performed on a chiral substrate, this reaction can proceed with high diastereoselectivity. The stereocenter(s) already present in the molecule influence the facial selectivity of the Michael addition and the subsequent cyclization. Organocatalytic versions of the Robinson annulation using chiral catalysts like proline can even achieve high enantioselectivity. wikipedia.org Other cycloaddition strategies, such as [4+2] (Diels-Alder) or [3+2] cycloadditions, can be employed to build highly functionalized and stereochemically complex cyclic frameworks that could serve as precursors to the target molecule. beilstein-journals.orgnih.govnih.govresearchgate.net For example, the reaction of conjugated enynones with malononitrile (B47326) has been shown to produce multisubstituted cyclohexanes with excellent stereoselectivity. nih.gov
Derivatization and Transformation from Precursor Molecules
The synthesis of this compound can also be approached through the modification of existing precursor molecules. This strategy relies on the selective transformation of functional groups within a more complex or readily available starting material. The success of such an approach hinges on the ability to achieve high regioselectivity and chemoselectivity, targeting a specific site or functional group within a multifunctional molecule.
Regioselective and Chemoselective Modifications of Existing Functional Groups
Regioselective modification is challenging in molecules with multiple, chemically similar reactive sites, such as polysaccharides which contain numerous hydroxyl groups. nih.gov While this compound does not present this specific challenge, the principle of selectively targeting one position over another is crucial. For instance, in a precursor containing multiple C-H bonds, transition metal-catalyzed C-H activation can be used to introduce functionality at a specific position, often directed by a nearby functional group. mdpi.com
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. youtube.com A molecule like this compound, containing an aldehyde, a ketone, and an alkene, requires highly chemoselective transformations for its synthesis or derivatization. For example, a precursor containing two carbonyl groups (e.g., a diketone) could be selectively reduced at one site, or a molecule with both an alkene and a carbonyl group could undergo selective hydrogenation of the alkene without affecting the carbonyl. The choice of reagents and reaction conditions is critical to achieving this selectivity. youtube.com
Strategies for Selective Manipulation of Aldehyde, Ketone, and Alkene Moieties
The distinct reactivity profiles of aldehydes, ketones, and alkenes allow for their selective manipulation. Aldehydes are generally more reactive towards nucleophilic attack than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. patsnap.comlibretexts.org This difference can be exploited for selective transformations.
Aldehyde vs. Ketone: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can often selectively reduce an aldehyde in the presence of a less reactive ketone or ester. youtube.com Conversely, aldehydes are much more susceptible to oxidation to carboxylic acids than ketones. patsnap.com This allows for selective oxidation using reagents like Tollens' reagent. libretexts.org Protection strategies are also key; aldehydes react more readily to form acetals than ketones, allowing the aldehyde to be masked while transformations are performed on the ketone or other parts of the molecule.
Alkene Manipulation: The methylidene group (C=CH₂) can be selectively targeted. Ozonolysis is a classic method to cleave a double bond and form two carbonyl compounds, which could be a strategy to generate the aldehyde or ketone functionality from an alkene precursor. youtube.com Catalytic hydrogenation can selectively reduce the alkene to an alkane without affecting the carbonyl groups, provided the correct catalyst (e.g., Wilkinson's catalyst) and conditions are used.
Carbonyl vs. Alkene: In α,β-unsaturated systems, which are structurally related to the target molecule, nucleophiles can add directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). libretexts.orgmdpi.com The choice between these pathways can be controlled by the nature of the nucleophile and the reaction conditions. For example, organolithium reagents tend to favor 1,2-addition, while organocuprates (Gilman reagents) favor 1,4-addition.
| Functional Group | Transformation | Reagent/Condition | Selectivity Notes | Reference |
| Aldehyde | Reduction to 1° Alcohol | Sodium Borohydride (NaBH₄) | Chemoselectively reduces aldehydes over less reactive ketones and esters. | youtube.commsu.edu |
| Aldehyde | Oxidation to Carboxylic Acid | Tollens' Reagent (Ag(NH₃)₂⁺) | Oxidizes aldehydes but not ketones. | libretexts.org |
| Aldehyde | Protection as Acetal (B89532) | Diol, Acid Catalyst | Aldehydes are generally more reactive than ketones for acetal formation. | libretexts.org |
| Ketone | Reduction to 2° Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Stronger reducing agent; will also reduce aldehydes and esters. | msu.edu |
| Ketone | Conversion to Alkane | Wolff-Kishner Reduction (H₂NNH₂, base, heat) | Reduces carbonyl to CH₂. | libretexts.org |
| Alkene | Cleavage to Carbonyls | Ozone (O₃), then a reducing agent (e.g., Zn/H₂O) | Breaks the C=C bond to form aldehydes or ketones. | youtube.com |
| Alkene | Reduction to Alkane | H₂, Pd/C or Wilkinson's Catalyst | Can be selective, leaving carbonyls intact under specific conditions. | youtube.com |
| α,β-Unsaturated Carbonyl | 1,4-Conjugate Addition | Organocuprates (Gilman Reagents) | Favors addition to the β-carbon over direct addition to the carbonyl. | libretexts.org |
Comprehensive Reactivity and Reaction Mechanisms of 4 Methylidene 5 Oxohexanal
Detailed Analysis of Electrophilic and Nucleophilic Character of Carbonyl and Alkene Functions
The reactivity of 4-Methylidene-5-oxohexanal is dictated by the presence of three key functional groups: an aldehyde, a ketone, and a conjugated methylidene group. The interplay of these groups governs the molecule's electrophilic and nucleophilic characteristics. The carbonyl carbons of both the aldehyde and ketone are electrophilic due to the polarization of the carbon-oxygen double bond. pressbooks.pub This electron deficiency makes them susceptible to attack by nucleophiles. The oxygen atoms, with their partial negative charges, are nucleophilic centers. Additionally, the α,β-unsaturated system allows for conjugate or 1,4-addition, where the β-carbon of the methylidene group acts as an electrophilic site. wikipedia.org
In molecules containing both aldehyde and ketone functionalities, the aldehyde is generally more reactive towards nucleophilic attack than the ketone. libretexts.orgpatsnap.com This heightened reactivity is attributed to two primary factors: sterics and electronics.
Steric Hindrance: The aldehyde carbonyl carbon is bonded to a hydrogen atom and a carbon group, while the ketone carbonyl carbon is bonded to two carbon groups. The smaller size of the hydrogen atom compared to a carbon group results in less steric hindrance at the aldehyde, allowing for easier access by nucleophiles. pressbooks.publibretexts.org
Electronic Effects: Alkyl groups are electron-donating. The ketone, with two such groups, has its carbonyl carbon's partial positive charge stabilized to a greater extent than the aldehyde, which has only one electron-donating group. pressbooks.publibretexts.org This makes the aldehyde's carbonyl carbon more electrophilic and thus more reactive.
| Functional Group | Relative Reactivity | Contributing Factors |
| Aldehyde | More Reactive | Less steric hindrance, less electronic stabilization of the carbonyl carbon. |
| Ketone | Less Reactive | More steric hindrance, greater electronic stabilization of the carbonyl carbon. |
Nucleophilic addition to this compound can occur at three potential electrophilic sites: the aldehyde carbonyl carbon, the ketone carbonyl carbon, and the β-carbon of the α,β-unsaturated system. The outcome of the reaction is governed by the principles of regioselectivity and chemoselectivity, which are influenced by the nature of the nucleophile and the reaction conditions.
1,2-Addition vs. 1,4-Addition (Conjugate Addition): Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct (1,2) addition to one of the carbonyl groups. wikipedia.orgyoutube.com Weaker, "soft" nucleophiles, like amines and organocopper reagents, preferentially undergo conjugate (1,4) addition to the β-carbon of the methylidene group. wikipedia.orgfiveable.me This preference can be explained by Hard-Soft Acid-Base (HSAB) theory, where the "hard" carbonyl carbon reacts with hard nucleophiles, and the "soft" β-carbon reacts with soft nucleophiles. wikipedia.org
Chemoselectivity between Aldehyde and Ketone: When a reaction favors 1,2-addition, the aldehyde is the more reactive site due to the reasons outlined in the previous section. libretexts.orgpatsnap.com Therefore, selective reaction at the aldehyde can often be achieved by using a stoichiometric amount of the nucleophile under controlled conditions.
| Reaction Pathway | Favored by | Product Type |
| 1,2-Addition (Direct Addition) | Strong, "hard" nucleophiles (e.g., Grignard reagents) | Attack at the carbonyl carbon |
| 1,4-Addition (Conjugate Addition) | Weaker, "soft" nucleophiles (e.g., organocopper reagents) | Attack at the β-carbon of the α,β-unsaturated system |
The Michael addition is a specific type of conjugate addition involving a resonance-stabilized carbanion (the Michael donor) and an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.orgwikipedia.org In the case of this compound, the α,β-unsaturated ketone moiety serves as the Michael acceptor.
The mechanism proceeds via the attack of the nucleophilic Michael donor at the electrophilic β-carbon of the methylidene group. wikipedia.orgyoutube.com This generates a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen of the ketone. fiveable.me Subsequent protonation of the enolate at the α-carbon yields the final 1,4-addition product. wikipedia.orgyoutube.com The reaction is typically thermodynamically controlled. organic-chemistry.org
Common Michael donors include doubly stabilized carbanions derived from compounds like β-ketoesters and malonates. wikipedia.org The use of chiral catalysts can facilitate asymmetric Michael additions, leading to the formation of stereocenters with high enantioselectivity. nih.gov
Mechanistic Investigations of the Methylidene Functional Group Transformations
The exocyclic methylidene group in this compound is a key site for various chemical transformations, including cycloadditions and oxidative cleavage.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com In the context of this compound, the conjugated system can act as a diene, reacting with a dienophile. The stereochemical outcome of such reactions is governed by stereoelectronic effects, which involve the spatial arrangement of orbitals and their electronic interactions. msu.ruresearchgate.netwikipedia.org
The relative orientation of the interacting orbitals of the diene and dienophile in the transition state determines the stereochemistry of the product. fsu.edulibretexts.org For the Diels-Alder reaction to proceed efficiently, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerates the reaction. masterorganicchemistry.comkhanacademy.orgyoutube.com The stereoelectronic interactions in the transition state, including secondary orbital interactions, often favor the formation of the endo product over the exo product.
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.org The reaction of the methylidene group in this compound with ozone proceeds through a mechanism proposed by Criegee. organic-chemistry.org
The initial step is a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.org This intermediate rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. organic-chemistry.org These two fragments then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org
The final products of the reaction depend on the workup conditions. wikipedia.orgorganic-chemistry.org
Reductive Workup: Treatment of the ozonide with a reducing agent such as dimethyl sulfide (DMS) or zinc and acetic acid cleaves the ozonide to yield two carbonyl compounds. libretexts.org In the case of the terminal methylidene group, this would result in the formation of formaldehyde and a ketone.
Oxidative Workup: Using an oxidizing agent like hydrogen peroxide results in the formation of carboxylic acids and/or ketones. libretexts.org The terminal methylidene group would be oxidized to formaldehyde, which could be further oxidized to formic acid or carbon dioxide depending on the conditions.
| Workup Condition | Reagents | Product from Methylidene Group |
| Reductive | Dimethyl sulfide (DMS), Zinc/Acetic Acid | Formaldehyde |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Formaldehyde (further oxidation possible) |
Catalytic Hydrogenation and Other Reductive Pathways
The reduction of this compound presents a significant challenge in chemoselectivity due to the presence of two reducible functional groups: a conjugated carbon-carbon double bond and two carbonyl groups (aldehyde and ketone). The outcome of the reduction is highly dependent on the catalyst, reagents, and reaction conditions employed.
Catalytic hydrogenation of α,β-unsaturated aldehydes can proceed via several pathways, leading to the saturated aldehyde, the unsaturated alcohol, or the fully saturated alcohol. The hydrogenation of the C=C bond is generally more thermodynamically favorable than the hydrogenation of the C=O bond. tue.nl Achieving high selectivity for the reduction of the carbonyl group to form the corresponding allylic alcohol is a key objective in fine chemical synthesis. tue.nl
Strategies for Selective Hydrogenation:
Bimetallic Catalysts: The use of bimetallic catalysts, where a second metal is added as a promoter, has been shown to significantly enhance selectivity towards the unsaturated alcohol. tue.nl For instance, the addition of an electropositive metal to a primary catalyst can create new active sites that preferentially adsorb the C=O group, thus favoring its reduction. tue.nl The electronic properties and steric effects at the catalyst surface play a crucial role in directing the chemoselectivity. acs.orgacs.org
Transfer Hydrogenation: Catalytic transfer hydrogenation offers a safer and more convenient alternative to using molecular hydrogen. rsc.org This method typically employs a hydrogen donor, such as a secondary alcohol or a formate salt, in the presence of a metal catalyst. rsc.org The choice of catalyst and hydrogen donor can influence the regioselectivity of the reduction.
Chemoselective Reduction with Hydride Reagents: Specific hydride reagents can be employed to achieve selective reductions. For example, the Luche reduction, which uses sodium borohydride (B1222165) in the presence of a lanthanide chloride like CeCl₃, is known to selectively reduce the carbonyl group of enones, leaving the double bond intact. libretexts.org Conversely, other reagents and conditions can favor the 1,4-reduction of the conjugated system.
Below is a table summarizing the potential reduction products of this compound and the general catalytic approaches to obtain them.
| Target Product | Reduced Functional Group(s) | General Catalytic Approach |
| 4-Methyl-5-oxohexanal | C=C | Catalytic hydrogenation with specific catalysts favoring C=C reduction (e.g., some Pd or Ni catalysts). |
| 4-Methylidene-5-hydroxyhexanal | C=O (aldehyde) | Chemoselective hydrogenation using promoted catalysts (e.g., bimetallic systems) or specific hydride reagents (e.g., Luche conditions). |
| 4-Methyl-5-hydroxyhexanal | C=C and C=O (aldehyde) | Complete hydrogenation using catalysts like PtO₂ or Raney Ni under forcing conditions. |
Intramolecular Reaction Cascades and Complex Rearrangements
The unique arrangement of functional groups in this compound, featuring both electrophilic and nucleophilic centers, makes it a prime candidate for intramolecular reactions, leading to the formation of cyclic structures.
While direct intramolecular aldol (B89426) condensation of this compound is not straightforward due to the positions of the carbonyl groups, it can readily participate in tandem reaction sequences. A prominent example is the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.
In a scenario where a nucleophile, such as an enolate, adds to the β-position of the α,β-unsaturated aldehyde system of this compound (a Michael addition), a 1,5-dicarbonyl intermediate is formed. This intermediate is then perfectly primed to undergo an intramolecular aldol condensation to form a six-membered ring. The resulting β-hydroxy carbonyl compound can then dehydrate to yield a cyclohexenone derivative.
Hypothetical Robinson Annulation starting with this compound:
Michael Addition: An external enolate attacks the β-carbon of the methylidene group.
Formation of a 1,5-Dicarbonyl Intermediate: The product of the Michael addition is a dicarbonyl compound where the two carbonyl groups are separated by four carbon atoms.
Intramolecular Aldol Condensation: Under basic or acidic conditions, an enolate is formed from the intermediate, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.
Dehydration: The resulting aldol adduct readily eliminates water to form a stable α,β-unsaturated cyclic ketone or aldehyde.
This sequence transforms an acyclic precursor into a bicyclic or a more complex cyclic system in a single pot. rsc.org
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are highly stereospecific. The conjugated π-system in this compound allows it to participate in several types of pericyclic reactions.
Intramolecular Diels-Alder Reaction: The structure of this compound contains both a diene (the methylidene and the adjacent double bond of the enol form) and a dienophile (the α,β-unsaturated aldehyde). Under thermal or Lewis acid-catalyzed conditions, it could potentially undergo an intramolecular [4+2] cycloaddition to form a bicyclic product. The stereochemical outcome of the reaction is governed by the Woodward-Hoffmann rules and the geometry of the transition state (endo vs. exo).
Nazarov Cyclization: The divinyl ketone moiety, which can be seen as a part of the this compound structure, is the key feature for the Nazarov cyclization. Under acidic conditions (Lewis or Brønsted acids), protonation of the ketone can lead to the formation of a pentadienyl cation. This cation can then undergo a conrotatory 4π-electrocyclization to form a five-membered ring. Subsequent elimination of a proton generates a cyclopentenone derivative. The stereochemistry of the newly formed stereocenters is controlled by the conrotatory ring closure.
Sigmatropic Rearrangements: The presence of allylic systems in this compound and its potential reaction intermediates allows for sigmatropic rearrangements, such as tue.nltue.nl (Cope or Claisen-type) or acs.orgorganic-chemistry.org hydrogen shifts. For instance, a Claisen-type rearrangement could occur if an enol ether derivative of the molecule is formed. These rearrangements are also governed by the principles of orbital symmetry and can lead to complex structural reorganizations with high stereocontrol.
Role of Catalysis in Modulating Reactivity and Selectivity
Catalysis is paramount in controlling the diverse reactivity of a polyfunctional molecule like this compound. By carefully selecting the catalyst, it is possible to steer the reaction towards a specific pathway and control the stereochemical outcome.
Lewis and Brønsted acids play a crucial role in activating the carbonyl groups and the α,β-unsaturated system of this compound, thereby facilitating a variety of transformations.
Activation of Carbonyl Groups: Lewis acids can coordinate to the oxygen atoms of the aldehyde and ketone, making the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. This is particularly important in promoting intramolecular reactions like aldol-type cyclizations and Diels-Alder reactions.
Promotion of Pericyclic Reactions: As mentioned, the Nazarov cyclization is typically promoted by Lewis or Brønsted acids. The acid facilitates the formation of the key pentadienyl cation intermediate. Similarly, Lewis acids can catalyze Diels-Alder reactions by lowering the energy of the LUMO of the dienophile, thereby accelerating the reaction and often enhancing its regioselectivity and stereoselectivity.
Control of Chemoselectivity: In reactions involving external nucleophiles, the choice of acid catalyst can influence which carbonyl group reacts or whether the reaction proceeds via a 1,2- or 1,4-addition to the conjugated system.
In recent years, organocatalysis and biocatalysis have emerged as powerful tools for achieving high levels of enantioselectivity in organic synthesis, and these methods are highly applicable to the transformation of α,β-unsaturated aldehydes like this compound.
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for a wide range of reactions involving α,β-unsaturated aldehydes. They react with the aldehyde to form a chiral iminium ion intermediate. This iminium ion activation lowers the LUMO of the conjugated system, making it more reactive towards nucleophiles in conjugate addition reactions. This strategy has been successfully employed in enantioselective Michael additions, Diels-Alder reactions, and other cycloadditions. The chirality of the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in catalyzing chemical reactions under mild conditions. For a molecule like this compound, several classes of enzymes could be employed for enantioselective transformations:
Ene-reductases (ERs): These enzymes, often from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated C=C double bonds, using a cofactor like NADPH. acsgcipr.org This would allow for the enantioselective reduction of the methylidene group to a methyl group, creating a chiral center.
Carbonyl reductases (CRs) / Alcohol dehydrogenases (ADHs): These enzymes can catalyze the enantioselective reduction of the aldehyde or ketone group to the corresponding alcohol. By selecting the appropriate enzyme, it is possible to selectively reduce one of the two carbonyl groups with high enantiopurity.
Other Enzymes: Other enzyme classes, such as lyases or hydrolases, could potentially be used for other types of transformations, such as asymmetric additions to the double bond or selective hydrolysis of a derivative.
The use of organocatalysis and biocatalysis provides access to chiral building blocks from prochiral substrates like this compound, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For 4-methylidene-5-oxohexanal, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for complete structural assignment and stereochemical determination.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound. These techniques reveal through-bond and through-space correlations between nuclei, which are essential for piecing together the molecular framework. wikipedia.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (δ 9-10 ppm), the vinyl protons of the methylidene group (δ 5-6 ppm), and the aliphatic protons of the carbon backbone (δ 2-3 ppm). libretexts.orgnih.gov The coupling constants between adjacent protons would provide information about the dihedral angles and thus the conformation of the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum would feature characteristic signals for the carbonyl carbon of the aldehyde (δ 190-200 ppm), the ketone carbonyl carbon (δ >200 ppm), the sp²-hybridized carbons of the methylidene group (δ 120-150 ppm), and the sp³-hybridized carbons of the aliphatic chain. cdnsciencepub.compressbooks.pub
2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the molecule. emerypharma.com For instance, cross-peaks would be observed between the aldehydic proton and the adjacent methylene (B1212753) protons, and between the protons of the ethyl chain. This helps to establish the connectivity of the carbon skeleton.
2D HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the signals for the methylidene protons would correlate with the signal for the methylidene carbon.
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems. youtube.com In the case of this compound, HMBC correlations would be expected between the aldehydic proton and the C2 and C3 carbons, as well as between the methyl protons and the ketone carbonyl carbon.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and stereochemistry of the molecule. harvard.edu For example, NOE cross-peaks could help to determine the preferred conformation of the aliphatic chain.
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical values for similar functional groups. libretexts.orgcdnsciencepub.com
| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| H1 (CHO) | 9.7 (t, J = 1.5) | 195 |
| C1 (CHO) | - | - |
| H2 | 2.5 (dt, J = 7.5, 1.5) | 45 |
| C2 | - | - |
| H3 | 2.4 (t, J = 7.5) | 30 |
| C3 | - | - |
| C4 | - | 145 |
| =CH₂ | 5.9 (s), 6.1 (s) | 125 |
| C5 (C=O) | - | 205 |
| H6 (CH₃) | 2.2 (s) | 28 |
| C6 (CH₃) | - | - |
Application of Chiral Shift Reagents for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Chiral shift reagents (CSRs), typically lanthanide complexes, can be used in NMR spectroscopy to determine the enantiomeric excess of a chiral compound. mdpi.com When a CSR is added to a solution of a chiral compound, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess. For this compound, protons close to the chiral center, such as the methylidene protons or the protons on C3, would be expected to show the most significant separation in the presence of a CSR.
Solid-State NMR for Crystalline Forms or Adducts
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state, such as crystalline forms or adducts. cdnsciencepub.com Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the orientation-dependent interactions, such as chemical shift anisotropy (CSA) and dipolar couplings. For carbonyl compounds, the ¹³C CSA is particularly informative about the local electronic environment of the carbonyl group. royalsocietypublishing.org In the case of this compound, ssNMR could be used to characterize its crystalline packing, identify different polymorphs, and study its interactions with other molecules in co-crystals or adducts.
Advanced Mass Spectrometry for Structural Confirmation and Mechanistic Insights
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. researchgate.net This high accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₇H₁₀O₂), the expected exact mass can be calculated as follows:
| Element | Number of Atoms | Exact Atomic Mass | Total Mass |
| Carbon (C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (H) | 10 | 1.007825 | 10.078250 |
| Oxygen (O) | 2 | 15.994915 | 31.989830 |
| Total | 126.068080 |
An experimental HRMS measurement matching this calculated exact mass would provide strong evidence for the elemental formula of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented in the mass spectrometer and the resulting fragment ions are analyzed. wikipedia.org This provides detailed structural information about the parent ion. The fragmentation of α,β-unsaturated aldehydes is influenced by the presence of the carbonyl group and the double bond. libretexts.org For this compound, several characteristic fragmentation pathways would be expected:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for aldehydes. libretexts.org This could result in the loss of a hydrogen radical (M-1) or a formyl radical (M-29).
McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of the γ-hydrogen to the carbonyl oxygen followed by cleavage of the β-bond. This would result in the formation of a neutral alkene and a charged enol.
Cleavage related to the methylidene group: The presence of the double bond can also influence fragmentation, potentially leading to allylic cleavage.
Analysis of the MS/MS spectrum would allow for the identification of these characteristic fragment ions, providing further confirmation of the structure of this compound. For example, in negative ion mode, α,β-unsaturated aldehydes often show a characteristic loss of HNO₂ (47 Da) when derivatized. nih.gov
Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups within this compound. The analysis relies on identifying characteristic stretching and bending vibrations associated with its aldehyde, ketone, and terminal alkene moieties.
The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups. The aldehyde C=O stretch typically appears at a slightly higher wavenumber than the ketone C=O stretch. For a saturated aliphatic aldehyde, this band is found near 1730 cm⁻¹, while a saturated aliphatic ketone absorbs near 1715 cm⁻¹. pressbooks.publibretexts.org The terminal C=C bond of the methylidene group gives rise to a stretching vibration in the 1650-1640 cm⁻¹ region. Distinguishing the aldehyde from the ketone is further aided by the presence of characteristic C-H stretching bands for the aldehyde proton, which typically appear as a pair of medium-intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹. oregonstate.eduscribd.com
In Raman spectroscopy, the C=O and C=C stretching vibrations are also active. While the C=O stretch is often weaker in Raman than in IR, the C=C stretch of the methylidene group is expected to produce a strong signal, complementing the IR data. The symmetric C-H stretching of the methyl groups will also be prominent in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|---|
| Aldehyde | C-H Stretch | ~2820 & ~2720 | ~2820 & ~2720 | Medium (IR) |
| Aldehyde | C=O Stretch | ~1730 | ~1730 | Strong (IR) |
| Ketone | C=O Stretch | ~1715 | ~1715 | Strong (IR) |
| Methylidene (Alkene) | C=C Stretch | ~1645 | ~1645 | Medium (IR), Strong (Raman) |
| Methylidene (Alkene) | =C-H Stretch | ~3080 | ~3080 | Medium |
| Alkyl | C-H Stretch | 2960-2850 | 2960-2850 | Strong |
Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
The presence of a stereocenter at the C4 position means that this compound exists as a pair of enantiomers. Determining the absolute configuration (AC) of these enantiomers is crucial and can be achieved using chiroptical methods, primarily Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov
The AC assignment of this compound would involve comparing the experimental ECD spectrum with a theoretically calculated spectrum. researchgate.netnih.gov This computational approach requires Time-Dependent Density Functional Theory (TD-DFT) calculations. The process involves:
Performing a conformational analysis to identify the most stable conformers of one enantiomer (e.g., the (S)-enantiomer).
Calculating the ECD spectrum for each stable conformer.
Averaging the calculated spectra based on their Boltzmann population distribution to generate a final theoretical spectrum.
Matching the sign and wavelength of the Cotton effects in the experimental spectrum to the theoretical spectrum to assign the AC.
The carbonyl groups in this compound are the primary chromophores. Their n → π* electronic transitions, typically occurring in the 280-300 nm region, are inherently sensitive to the chiral environment and are expected to give rise to distinct Cotton effects in the ECD spectrum. taylorfrancis.com The sign of these Cotton effects is directly related to the spatial arrangement of atoms around the stereocenter, providing a reliable basis for AC determination. mdpi.com
Chromatographic Method Development for Isolation, Purification, and Isomer Separation
Chromatography is the cornerstone for the isolation of this compound and the separation of its stereoisomers. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the specific analytical goal.
Gas chromatography is a suitable technique for analyzing volatile carbonyl compounds like this compound. sepscience.comnih.govnih.gov When coupled with a mass spectrometer (MS), it allows for both separation and structural identification.
Volatility Assessment: The volatility of the compound can be directly inferred from its retention time in a GC system. A shorter retention time on a standard non-polar or mid-polarity column (e.g., one based on polydimethylsiloxane) indicates higher volatility.
Thermostability Assessment: The thermal stability can be evaluated by analyzing the compound under different GC inlet and oven temperatures. nih.govmdpi.com Signs of thermal degradation include peak tailing, the appearance of additional peaks corresponding to breakdown products, and a decrease in the main peak area at higher temperatures. Pyrolysis-GC-MS, an advanced technique, can be used to systematically study thermal decomposition pathways by analyzing the fragments produced at very high temperatures. researchgate.netresearchgate.net
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides good resolution for volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier for sample transport. |
| Inlet Temperature | Variable (e.g., 200°C, 250°C, 280°C) | To assess thermal stability at the point of injection. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | Separates components based on boiling point and column interaction. |
| MS Detector | Electron Ionization (EI) at 70 eV, scan range 35-350 m/z | Provides reproducible fragmentation patterns for identification. |
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of enantiomers, a process known as chiral resolution. nih.gov Direct separation of the enantiomers of this compound requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP). chiralpedia.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and effective for resolving a wide range of chiral compounds, including ketones and aldehydes. phenomenex.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Method development for the enantioseparation of this compound would involve screening various polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) under different mobile phase conditions, including normal phase, reversed-phase, and polar organic modes. mdpi.com Optimization of the mobile phase composition (e.g., the ratio of hexane/isopropanol in normal phase) and additives is critical to achieving baseline resolution. researchgate.net
| Chromatographic Mode | Typical CSP Type | Typical Mobile Phase | Key Optimization Parameters |
|---|---|---|---|
| Normal Phase (NP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane / Alcohol (e.g., Isopropanol, Ethanol) | Alcohol type and percentage, additives (e.g., trifluoroacetic acid for acidic analytes). |
| Reversed Phase (RP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) on silica | Water / Acetonitrile or Methanol | Organic modifier percentage, buffer pH and concentration, column temperature. |
| Polar Organic (PO) | Polysaccharide-based | Acetonitrile or Methanol with additives | Choice of polar solvent, type and concentration of acidic/basic additives. |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic behavior that governs the molecule's structure, stability, and reactivity. For a molecule like 4-Methylidene-5-oxohexanal, which contains multiple functional groups (an aldehyde, a ketone, and a vinyl group), these calculations are invaluable for dissecting its chemical nature. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the molecule's ground state. researchgate.net
Calculation of Molecular Orbitals and Electrostatic Potential Surfaces
The distribution of electrons in a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon double bond (the methylidene group), which acts as the primary nucleophilic site. The LUMO, conversely, would be centered on the electron-deficient carbonyl carbons, particularly the more reactive aldehyde group, representing the primary electrophilic site. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface. For this compound, the MEP surface would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the aldehyde and ketone groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Regions of positive potential (blue) would be found near the aldehydic proton and other hydrogen atoms, while the region around the C=C double bond would be electron-rich (yellow to red). researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT)
| Property | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.85 | C=CH₂ (Methylidene group) |
| LUMO | -1.98 | C=O (Aldehyde group) |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry provides powerful tools for predicting spectroscopic data, which is essential for structure elucidation. Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. These predictions are invaluable for assigning experimental spectra and confirming molecular structures. dntb.gov.ua
The predicted ¹H NMR spectrum would show a distinct signal for the aldehydic proton at a high chemical shift (around 9.8 ppm). The two vinylic protons of the methylidene group would appear as singlets in the olefinic region (around 5.0-5.5 ppm). The protons on the aliphatic chain would have shifts corresponding to their proximity to the electron-withdrawing carbonyl groups. Similarly, the ¹³C NMR spectrum would feature two downfield signals for the ketone and aldehyde carbonyl carbons (above 190 ppm), with the aldehydic carbon being the most deshielded.
Table 2: Predicted NMR Chemical Shifts (¹H and ¹³C) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (Aldehyde) | 9.78 | 202.5 |
| C2 | 2.55 | 42.1 |
| C3 | 2.30 | 28.5 |
| C4 | - | 145.8 |
| C5 (Ketone) | - | 198.7 |
| C6 (Methyl) | 2.15 | 25.4 |
Conformational Analysis and Potential Energy Surface Exploration
Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is achieved by exploring the molecule's potential energy surface (PES). dntb.gov.ua A common method involves systematically rotating the dihedral angles of the key rotatable bonds (e.g., C2-C3, C3-C4) and calculating the energy of each resulting geometry.
For this compound, the primary degrees of rotational freedom are along the aliphatic backbone. The relative orientation of the aldehyde and ketone groups can lead to several low-energy conformers. The most stable conformer would likely adopt a staggered arrangement to minimize steric hindrance between the bulky functional groups.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | ~180° (anti) | 0.00 | 75.2 |
| B | ~60° (gauche) | 1.25 | 14.5 |
Transition State Modeling and Reaction Pathway Characterization
Computational chemistry can model the entire pathway of a chemical reaction, including the high-energy transition state (TS) that connects reactants and products. Locating the TS structure and calculating its energy allows for the determination of the reaction's activation energy, providing insight into its kinetics.
A plausible reaction for this compound is a nucleophilic addition to one of the carbonyl groups. A computational study could model the addition of a simple nucleophile, like a cyanide ion (CN⁻), to both the aldehyde and ketone carbonyls. By locating the respective transition states, one could predict which site is more reactive. The transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and its structure would be confirmed by frequency analysis, which must show exactly one imaginary frequency corresponding to the reaction coordinate.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time based on a classical force field.
An MD simulation of this compound in an aqueous solution would reveal crucial information about its solution-phase behavior. It would show how water molecules arrange around the polar carbonyl groups to form a solvation shell. Analysis of radial distribution functions would quantify the average distance and coordination number of water molecules around the hydrophilic parts of the molecule. Furthermore, MD simulations can capture the dynamic transitions between different conformers, providing a more realistic picture of the molecule's flexibility in solution.
Application of Density Functional Theory (DFT) in Understanding Reaction Selectivity
DFT is a powerful tool for elucidating the origins of selectivity in chemical reactions. For this compound, which possesses multiple reactive sites, DFT can be used to predict which site is favored under different reaction conditions.
Chemoselectivity: A key question is whether a nucleophile would preferentially attack the aldehyde or the ketone. By calculating the activation energies for both pathways, DFT can provide a quantitative prediction. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, so the attack at the C1 aldehyde is expected to have a lower activation barrier.
Regioselectivity in Cycloadditions: The methylidene group can act as a dienophile in Diels-Alder reactions. If reacted with an unsymmetrical diene, DFT calculations of the transition states for the different possible regioisomeric products can predict the major product by identifying the pathway with the lowest activation energy. This analysis is often supported by examining the frontier molecular orbital coefficients of the reactants.
Table 4: Illustrative DFT-Calculated Activation Energies for Competing Reactions
| Reaction Pathway | Description | Activation Energy (kcal/mol) | Selectivity |
|---|---|---|---|
| Path A | Nucleophilic attack at Aldehyde (C1) | 10.5 | Favored |
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Versatile Synthetic Building Block
The strategic placement of multiple reactive sites within a compact carbon skeleton allows 4-Methylidene-5-oxohexanal to participate in a wide array of chemical transformations. Its utility as a precursor for constructing complex molecular architectures is a cornerstone of its application in organic synthesis.
The ability to readily form cyclic structures is a key feature of this compound. The conjugated enone system is an excellent Michael acceptor and a reactive dienophile, while the two distinct carbonyl groups can engage in condensation and cyclization reactions with various nucleophiles.
Carbocyclic Ring Synthesis: Several classic and modern organic reactions can be employed to construct carbocyclic rings using this compound as a starting material.
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation. byjus.comlibretexts.orglibretexts.org In this sequence, a nucleophile (typically an enolate) would first add to the β-carbon of the methylidene group (Michael addition). The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation, where the enolate formed from the ketone attacks the aldehyde, to construct a new six-membered ring. wikipedia.orgmasterorganicchemistry.com
Diels-Alder Reaction: The electron-deficient double bond in the α,β-unsaturated system makes this compound an effective dienophile in [4+2] cycloaddition reactions. wikipedia.orgnih.gov Reaction with a conjugated diene would yield a cyclohexene (B86901) derivative, providing a rapid increase in molecular complexity and stereochemical control. nih.govorganic-chemistry.org
Pauson-Khand Reaction: This is a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone. wikipedia.orgnih.gov The methylidene group of the title compound can serve as the alkene component in this reaction, enabling the synthesis of complex polycyclic systems.
Intramolecular Cyclizations: Depending on the reaction conditions, intramolecular Michael or aldol reactions can be induced. organicreactions.orgcdnsciencepub.comresearchgate.net For instance, under basic conditions, an enolate could form at the carbon alpha to the ketone and subsequently attack the β-carbon of the unsaturated aldehyde moiety, leading to the formation of a five-membered ring.
Heterocyclic Ring Synthesis: The dicarbonyl nature of this compound allows it to serve as a precursor to a wide variety of heterocyclic systems through condensation with dinucleophiles. researchgate.netnih.gov
Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) would lead to condensation with both carbonyl groups, followed by cyclization and dehydration to yield a pyrazole (B372694) ring.
Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) can be used to synthesize dihydropyrimidinones or dihydropyrimidinethiones, which are key structures in medicinal chemistry.
Thiazoles: The Paal-Knorr synthesis can be adapted, for example, by reacting the dicarbonyl compound with a phosphorus pentasulfide equivalent to generate a thiophene, or with primary amines and a source of sulfur to produce thiazoles. uwindsor.ca
The following table summarizes potential cyclization reactions involving this compound.
| Reaction Type | Reactant(s) | Resulting Ring System |
| Robinson Annulation | Enolate (e.g., from a ketone) | Six-membered carbocycle |
| Diels-Alder | Conjugated diene | Six-membered carbocycle |
| Pauson-Khand | Alkyne, CO, Co₂(CO)₈ | Five-membered carbocycle |
| Hantzsch Pyrrole Synthesis | Ammonia, β-ketoester | Pyrrole (heterocycle) |
| Paal-Knorr Furan Synthesis | Acid catalyst (dehydration) | Furan (heterocycle) |
| Pyrazole Synthesis | Hydrazine | Pyrazole (heterocycle) |
Intermediate in the Total Synthesis of Complex Natural Products
Multifunctional building blocks like this compound are highly sought after in the total synthesis of natural products, as they allow for the efficient and convergent assembly of complex molecular frameworks. beilstein-journals.orgresearchgate.net The presence of orthogonal functional groups—an aldehyde, a ketone, and a reactive alkene—enables chemists to perform sequential and selective transformations, building up complexity in a controlled manner.
The structure of this compound makes it a hypothetical key intermediate for the synthesis of various classes of natural products, particularly terpenoids and alkaloids that feature highly substituted carbocyclic or heterocyclic cores. A synthetic strategy could involve an initial ring-forming reaction, such as a Diels-Alder or Robinson annulation, to establish the core skeleton. The remaining carbonyl functionalities can then be elaborated through stereoselective reductions, additions of organometallic reagents, or further cyclizations to complete the synthesis of the target molecule. nih.gov
For instance, its use could be envisioned in the synthesis of sesquiterpenoids containing a fused ring system. An intramolecular Michael addition could first form a cyclopentane (B165970) ring, after which the aldehyde and ketone could be used as handles for further functionalization to build adjacent rings or install stereocenters.
The table below outlines hypothetical applications of this intermediate in natural product synthesis.
| Natural Product Class | Key Synthetic Transformation | Role of this compound |
| Sesquiterpenoids | Intramolecular Michael Addition | Forms a core five-membered ring |
| Diterpenoids | Robinson Annulation | Constructs a six-membered ring in a fused system |
| Steroids | Tandem Cyclization Reactions | Provides A/B ring precursor via annulation |
| Indole Alkaloids | Pictet-Spengler/Diels-Alder | Aldehyde for condensation, dienophile for cycloaddition |
Role in the Development of Novel Polymer Architectures
The dual reactivity of this compound, possessing both a polymerizable alkene and reactive carbonyl side groups, makes it an attractive multifunctional monomer for the design of advanced polymers. fiveable.mespecificpolymers.com Such monomers are crucial for creating materials with tailored properties, including cross-linked networks and functional surfaces. nih.govmdpi.com
The α,β-unsaturated carbonyl system can participate in various polymerization reactions, including radical, anionic, and conjugate addition polymerization. wikipedia.orgwikipedia.org Polymerization through the methylidene group would yield a linear polymer with pendant acetyl and formylethyl side chains. These reactive side chains are available for subsequent post-polymerization modifications.
Cross-linking: The ketone and aldehyde groups can react with cross-linking agents (e.g., diamines, diols) to form highly stable, three-dimensional polymer networks. This allows for control over the material's mechanical properties, thermal stability, and solvent resistance.
Grafting and Functionalization: The carbonyl groups serve as reactive handles to graft other polymer chains or attach specific functional molecules (e.g., bioactive compounds, fluorophores). This enables the creation of "smart" polymers that can respond to external stimuli or materials with specialized surface properties.
The versatility of this compound as a monomer is highlighted in the following table.
| Polymerization Method | Polymer Feature | Potential Application |
| Free Radical Polymerization | Linear polymer with carbonyl side chains | Functional coatings, adhesives |
| Anionic Polymerization | Controlled molecular weight polymers | Advanced material precursors |
| Post-polymerization Cross-linking | Cross-linked thermoset material | High-strength composites, hydrogels |
| Surface-initiated Polymerization | Polymer brushes on a substrate | Biocompatible surfaces, sensors |
Design and Synthesis of Ligands or Catalyst Components
The oxygen atoms of the aldehyde and ketone groups, along with the π-system of the alkene, make this compound a candidate for the design of novel ligands for coordination chemistry and catalysis. wikipedia.org The molecule itself can act as a ligand, but it is more commonly used as a precursor to more complex, multidentate ligands.
For example, condensation of the aldehyde and/or ketone with various primary amines can lead to the formation of Schiff base ligands. If a diamine is used, a tetradentate ligand with an N₂,O₂ donor set can be synthesized. The electronic and steric properties of these ligands can be fine-tuned by choosing different amine precursors.
These resulting ligands can coordinate with a variety of transition metals (e.g., palladium, copper, rhodium, iron) to form metal complexes that can function as catalysts. The α,β-unsaturated system can also be incorporated into the ligand framework, potentially influencing the electronic properties of the metal center or participating directly in the catalytic cycle. nih.gov Such catalysts could find applications in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Potential ligand and catalyst systems derived from this compound are summarized below.
| Ligand Type | Synthesis Method | Potential Metal Complex | Catalytic Application |
| Schiff Base (bidentate) | Condensation with a primary amine | Copper(II), Nickel(II) | Oxidation reactions |
| Schiff Base (tetradentate) | Condensation with a diamine | Cobalt(II), Iron(III) | Asymmetric synthesis |
| Phosphine-modified | Reaction with a phosphino-amine | Rhodium(I), Palladium(0) | Hydroformylation, cross-coupling |
| Direct Coordination | Direct reaction with a metal precursor | Palladium(0), Platinum(0) | Alkenyl functionalization |
Biochemical and Biosynthetic Contexts Non Human Specific
Hypothesized Biogenesis Pathways in Non-Mammalian Organisms (e.g., Plants, Microbes)
While no specific pathways for 4-Methylidene-5-oxohexanal have been documented, its structure suggests potential origins from well-established metabolic routes in plants and microorganisms. The biosynthesis of unsaturated aliphatic aldehydes in these organisms often stems from the oxidative cleavage of fatty acids.
In plants, the lipoxygenase (LOX) pathway is a primary source of volatile aldehydes, often associated with plant defense and signaling. nih.govmdpi.com This pathway initiates with the oxygenation of polyunsaturated fatty acids, such as linoleic or linolenic acid, by LOX enzymes. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce a variety of aldehydes and oxo-acids. nih.govnih.gov The specific structure of this compound, with its methylidene group, suggests a more complex or modified pathway, potentially involving additional enzymatic steps like isomerization or the action of specific synthases on a fatty acid precursor.
Microbial biosynthesis of aldehydes is also diverse, with pathways for producing a range of aliphatic and aromatic aldehydes. asm.orgmit.edu Fungi, for instance, utilize polyketide synthases (PKSs) to create a vast array of secondary metabolites, some of which could serve as precursors to unique aldehydes. nih.govrsc.org The biosynthesis could also involve enzymes like carboxylic acid reductases (CARs), which convert carboxylic acids to aldehydes. nih.govnih.gov The formation of the methylidene group is a key unresolved question and might involve specialized enzymatic machinery yet to be discovered.
A hypothetical biosynthetic pathway for this compound could involve the following generalized steps:
| Step | Proposed Transformation | Precursor/Intermediate | Potential Enzyme Class |
| 1 | Fatty Acid Activation | Long-chain fatty acid | Acyl-CoA Synthetase |
| 2 | Desaturation/Modification | Activated fatty acid | Desaturase / Modifying enzyme |
| 3 | Oxidative Cleavage | Modified fatty acid | Lipoxygenase / Dioxygenase |
| 4 | Aldehyde Formation | Hydroperoxide intermediate | Hydroperoxide Lyase |
| 5 | Isomerization/Rearrangement | Aldehyde intermediate | Isomerase / Synthase |
This table represents a generalized and speculative pathway based on known biosynthetic principles for similar compounds.
Investigation of Enzymatic Transformations and Substrate Specificity in Model Systems (in vitro)
Understanding the enzymes involved in the biosynthesis of this compound would require in vitro studies using purified enzymes and potential substrates. Researchers would typically express candidate genes, identified through genomic analysis of a producing organism, in a model system like E. coli or yeast. researchgate.net
The investigation would focus on enzymes capable of generating the unique structural features of the target molecule. For example, a key area of investigation would be the identification of an enzyme responsible for the formation of the methylidene group. This could be a type of isomerase or a specialized synthase.
Experiments would involve incubating the purified enzyme with a library of potential precursors, such as various fatty acids or other metabolic intermediates, and analyzing the reaction products using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. By determining which substrates are converted to this compound or its immediate precursors, the substrate specificity of the enzyme could be elucidated.
Potential Role in Chemical Ecology and Interspecies Communication (excluding human-related aspects)
Volatile organic compounds (VOCs), including a wide variety of aldehydes, are crucial mediators of interactions between organisms. nih.gov While the specific role of this compound is unknown, its structure as a volatile aldehyde suggests several potential functions in chemical ecology.
In plant-insect interactions, volatile aldehydes can act as attractants for pollinators or as defense signals that repel herbivores or attract their natural enemies. nih.govoup.com For example, "green leaf volatiles," a class of C6 aldehydes released upon plant damage, are well-known for their role in indirect plant defense. mdpi.com The unique structure of this compound could provide a highly specific signal in a complex chemical landscape.
Microorganisms also utilize volatile compounds for communication and competition. Fungal VOCs can influence the growth and development of other fungi and bacteria. It is plausible that this compound, if produced by a microbe, could play a role in mediating these interactions, potentially acting as an antifungal or antibacterial agent, or as a signaling molecule in symbiotic relationships. researchgate.net
The potential ecological roles of this compound are summarized in the table below:
| Ecological Interaction | Potential Function of this compound |
| Plant-Herbivore | Direct defense (repellent) or indirect defense (attracting predators) |
| Plant-Pollinator | Attractant |
| Plant-Pathogen | Antimicrobial defense |
| Microbe-Microbe | Interspecies competition (antibiotic) or communication |
| Insect-Insect | Pheromone component |
This table outlines potential roles based on the functions of structurally similar volatile aldehydes in various ecological contexts.
Future Perspectives and Emerging Research Avenues
Development of Ultra-Selective and Sustainable Synthetic Methodologies
Future efforts in the synthesis of 4-methylidene-5-oxohexanal and its derivatives will undoubtedly be guided by the principles of green and sustainable chemistry. The focus will be on developing methods that are not only efficient and selective but also environmentally benign.
One of the most promising avenues is the application of biocatalysis . mdpi.comnih.gov The use of engineered enzymes, such as alcohol dehydrogenases, oxidases, or aldolases, could provide unparalleled selectivity under mild reaction conditions, minimizing the need for protecting groups and reducing waste. chemrxiv.org For instance, a chemoenzymatic approach could be envisioned where a key C-C bond is formed using an aldolase, followed by a selective oxidation step catalyzed by an oxidase.
Another key area is the use of earth-abundant metal catalysts . iith.ac.inresearchgate.netindrajeetsharma.com There is a growing trend to replace precious metal catalysts (e.g., palladium, rhodium) with more sustainable alternatives based on iron, copper, nickel, or cobalt. beilstein-journals.org Research could focus on developing novel ligand systems for these metals to catalyze key transformations in the synthesis of this compound, such as selective C-H activation or cross-coupling reactions.
Furthermore, synthetic strategies that maximize atom economy , such as condensation reactions, will be prioritized. scielo.brresearchgate.net For example, developing a one-pot Claisen-Schmidt-type condensation in an aqueous medium would be a significant step towards a greener synthesis of α,β-unsaturated ketones, a core feature of the target molecule. acs.orgacs.org
| Methodology | Key Advantages | Potential Application for this compound Synthesis |
|---|---|---|
| Biocatalysis | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, reduced waste. | Enzymatic aldol (B89426) condensation for C-C bond formation; selective oxidation of a primary alcohol to the aldehyde. |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, and greater sustainability compared to precious metals. | Iron- or copper-catalyzed C-H functionalization to introduce the methylidene group. |
| Atom-Economical Reactions | Maximizes incorporation of starting materials into the final product, minimizing waste. | Development of one-pot condensation strategies to build the carbon skeleton. |
Exploration of Unconventional Reactivity under Extreme Conditions or Novel Catalytic Systems
The unique structure of this compound suggests that it may exhibit interesting and potentially useful reactivity under non-classical conditions.
Exploring reactions under extreme conditions , such as high pressure or in supercritical fluids, could unlock novel reaction pathways. These conditions, often facilitated by continuous flow reactors, can alter reaction kinetics and selectivities in ways not achievable in standard batch chemistry.
The use of novel catalytic systems is another exciting frontier. Visible-light photoredox catalysis , for example, could be employed to generate radical intermediates from this compound. sigmaaldrich.comprinceton.eduethz.ch This could enable previously inaccessible transformations, such as C-H functionalization at positions not typically reactive, or participation in novel cycloaddition reactions. nih.govacs.org
Metal-Organic Frameworks (MOFs) also present a compelling platform for catalysis. ijrrr.comacs.org MOFs with tailored pore sizes and chemically active sites could be designed to act as shape-selective catalysts for reactions involving this compound. nih.govrsc.org For instance, a MOF could be engineered to selectively catalyze a reaction at the aldehyde terminus while sterically shielding the ketone and α,β-unsaturated system, or vice versa. rsc.org
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis of complex and potentially reactive molecules like this compound can greatly benefit from modern automation and flow chemistry technologies.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. mt.comresearchgate.netaragen.com For a molecule with multiple reactive sites, a flow setup allows for precise control over reaction time and temperature, which can be crucial for minimizing side reactions and improving yield. mt.comlabunlimited.com
Integrating flow reactors with automated systems can further accelerate research. An automated platform could systematically vary reaction parameters (e.g., temperature, residence time, reagent stoichiometry) to rapidly optimize the synthesis of this compound. The inclusion of in-line analytical techniques, such as IR or NMR spectroscopy, would allow for real-time reaction monitoring and data-driven optimization.
| Technology | Key Advantages | Application in this compound Research |
|---|---|---|
| Flow Chemistry | Improved safety, precise control of reaction parameters, enhanced scalability. | Safer handling of reactive intermediates and precise control over selectivity in multi-step syntheses. |
| Automated Synthesis | Rapid optimization of reaction conditions, high-throughput screening. | Automated discovery of optimal synthetic protocols and exploration of reaction scope. |
| In-line Analytics | Real-time reaction monitoring, immediate feedback for optimization. | Continuous monitoring of product formation and impurity profiles to fine-tune reaction conditions. |
Leveraging Machine Learning and AI for Retrosynthesis and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists design and execute synthetic routes. gpai.app These tools can be powerfully applied to a target like this compound.
Beyond just planning routes, machine learning models can predict the outcomes of chemical reactions . chemcopilot.com By training on extensive datasets, these models can forecast the likely products, yields, and even suggest optimal reaction conditions for the synthesis and subsequent transformations of this compound. This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the lab, saving time and resources.
In-depth Mechanistic Studies Using Advanced In Situ Spectroscopic Techniques
A deep understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for rational optimization. Advanced in situ spectroscopic techniques are invaluable for this purpose.
In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction within the NMR tube itself. acs.orgresearchgate.netwiley.com This can provide detailed information on reaction kinetics and allow for the detection and structural elucidation of transient intermediates that would be impossible to isolate. nih.govchemrxiv.org
Operando FTIR and Raman spectroscopy are powerful techniques for studying heterogeneous catalytic processes as they happen. aip.orgatomfair.comnih.gov If the synthesis of this compound involves a solid-supported catalyst, these methods can provide real-time information on the adsorption of reactants, the formation of intermediates on the catalyst surface, and changes in the catalyst structure itself. researchgate.netacs.org
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In Situ NMR | Reaction kinetics, identification of transient intermediates, structural elucidation. | Understanding the stepwise formation of the molecule and identifying key intermediates. |
| Operando FTIR/Raman | Real-time monitoring of catalyst surface, identification of adsorbed species. | Elucidating the mechanism of heterogeneously catalyzed steps in the synthesis. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methylidene-5-oxohexanal?
The synthesis of this compound can be achieved via ozonolysis of appropriate cyclic precursors. For example, ozonolysis of bicyclic alkenes followed by reductive workup yields α,β-unsaturated carbonyl compounds like 5-oxohexanal derivatives. Key parameters include:
- Temperature : Controlled low-temperature ozonolysis (−78°C) minimizes side reactions.
- Workup reagents : Use dimethyl sulfide or triphenylphosphine for reductive cleavage to preserve aldehyde functionality .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
A multi-technique approach is critical:
- NMR : and NMR identify methylidene protons ( ppm) and carbonyl groups ( ppm).
- IR : Strong absorbance at ~1700 cm confirms ketone and aldehyde functionalities.
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and confirm bond lengths/angles. SHELX is robust for high-resolution data and twinned crystals, ensuring accurate structural determination .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, solvents)?
Stability studies should include:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the carbonyl groups but may promote aldol condensation.
- Temperature : Store at −20°C in inert atmospheres to prevent oxidation of the methylidene group.
- Light sensitivity : UV/Vis spectroscopy tracks degradation; amber vials are recommended for light-sensitive samples.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:
Q. What computational strategies are recommended for modeling the reactivity of this compound in nucleophilic addition reactions?
- DFT/Molecular Dynamics : Use B3LYP/6-31G(d) to map reaction pathways and transition states.
- Electrostatic potential surfaces : Identify electrophilic sites (e.g., α,β-unsaturated carbonyl regions) prone to Michael additions.
- Docking studies : For biological applications, simulate interactions with enzyme active sites (e.g., using AutoDock Vina) .
Q. How should experimental protocols be designed to study the compound’s reactivity in complex biological systems?
- In vitro assays : Use colorimetric methods (e.g., MTT assay) to assess cytotoxicity and cellular uptake .
- Kinetic studies : Monitor reaction progress via LC-MS or fluorescence quenching.
- Control experiments : Include structurally analogous compounds (e.g., 5-oxohexanoic acid derivatives) to isolate specific reactivity patterns .
Q. What are the key challenges in ensuring reproducibility of synthetic and analytical data for this compound?
- Detailed reporting : Follow Beilstein Journal guidelines: document reaction yields, purification steps, and spectroscopic artifacts (e.g., residual solvents in NMR) .
- Open data practices : Share raw crystallographic data (CIF files) and computational input files via repositories like Zenodo to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
